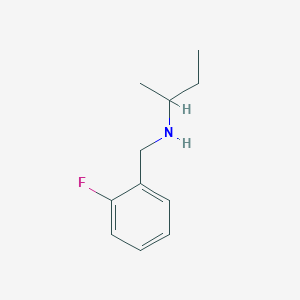

N-(2-fluorobenzyl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNDDCDZEXRZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405944 | |

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893590-49-3 | |

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N 2 Fluorobenzyl Butan 2 Amine

Direct Alkylation Procedures for Amine Synthesis

Product Ion Spectrometry (CID) for Regioisomeric and Constitutional Isomer Differentiation

Collision-Induced Dissociation (CID) is a powerful mass spectrometry technique used to fragment selected precursor ions to generate a characteristic spectrum of product ions, which serves as a molecular fingerprint. wikipedia.orgnationalmaglab.org This technique is instrumental in differentiating between isomers that may be indistinguishable by their molecular mass alone. For N-(2-fluorobenzyl)butan-2-amine, CID of its protonated molecular ion ([M+H]⁺, nominal m/z 182) would induce fragmentation through several predictable pathways, primarily involving cleavages at the bonds adjacent to the nitrogen atom (α-cleavage) and within the alkyl and benzyl (B1604629) moieties. libretexts.orgwikipedia.org

The primary fragmentation pathways for protonated this compound are expected to be:

Formation of the fluorobenzyl cation: Cleavage of the C-N bond between the benzyl group and the nitrogen atom results in the formation of a stable 2-fluorobenzyl cation at m/z 109. This is often a dominant fragment in the spectra of benzylamines. nih.govresearchgate.net

Formation of the sec-butyliminium ion: Cleavage of the same C-N bond can also proceed with charge retention on the amine fragment, though this is typically less favored than the formation of the resonance-stabilized benzyl cation.

α-Cleavage of the sec-butyl group: The most favorable fragmentation of the alkyl group involves the loss of a propyl radical (C₃H₇•) via cleavage of the C-C bond alpha to the nitrogen, leading to a prominent ion at m/z 138. Loss of an ethyl radical (C₂H₅•) would produce an ion at m/z 152.

Differentiation between the target compound and its regioisomers (where the fluorine is at the 3- or 4-position of the benzyl ring) or constitutional isomers can be achieved by analyzing the relative abundances of these and other minor fragment ions. While the primary fragments like the fluorobenzyl cation (m/z 109) would be common to all three regioisomers, subtle differences in the stability of precursor ions and transition states can lead to quantifiable variations in their fragmentation patterns. researchgate.net For example, the ortho effect of the fluorine atom in this compound might influence specific rearrangement pathways not as readily available to the meta and para isomers. A constitutional isomer, such as 1-(2-fluorophenyl)-N-propylpropan-1-amine, would show a distinct fragmentation pattern due to different alkyl substituents on the nitrogen.

| Precursor Ion (Isomer) | m/z of Precursor | Key Fragment Ion | m/z of Fragment | Proposed Neutral Loss |

|---|---|---|---|---|

| This compound | 182 | [C₇H₆F]⁺ | 109 | C₄H₁₁N |

| This compound | 182 | [C₁₀H₁₄FN]⁺ | 152 | •C₂H₅ |

| This compound | 182 | [C₈H₁₀FN]⁺ | 138 | •C₃H₇ |

| N-(3-fluorobenzyl)butan-2-amine | 182 | [C₇H₆F]⁺ | 109 | C₄H₁₁N |

| N-(4-fluorobenzyl)butan-2-amine | 182 | [C₇H₆F]⁺ | 109 | C₄H₁₁N |

| 1-(2-fluorophenyl)-N-propylpropan-1-amine | 182 | [C₇H₆F]⁺ | 109 | C₄H₁₁N |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition. nih.govuni-rostock.de This capability is crucial for confirming the identity of a compound and distinguishing it from other substances that may have the same nominal mass. Due to the mass defect of individual isotopes, each unique elemental formula has a distinct exact mass. uni-rostock.dethermofisher.com

For this compound, the molecular formula is C₁₁H₁₆FN. The protonated molecule, [C₁₁H₁₇FN]⁺, has a nominal mass of 182 Da. HRMS can measure this mass with high precision (typically within 5 ppm), allowing for unambiguous confirmation of the elemental formula. For example, an ion with the formula C₁₂H₂₂O⁺ also has a nominal mass of 182 Da, but its exact mass is significantly different, allowing for clear differentiation by an HRMS instrument like an Orbitrap or FT-ICR mass spectrometer. thermofisher.com

| Elemental Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) | Mass Difference (Da) |

|---|---|---|---|

| C₁₁H₁₇FN¹⁺ | 182 | 182.1345 | - |

| C₁₂H₂₂O¹⁺ | 182 | 182.1671 | +0.0326 |

| C₁₀H₁₈N₂O¹⁺ | 182 | 182.1419 | +0.0074 |

| C₉H₁₄O₃¹⁺ | 182 | 182.0916 | -0.0429 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, including their conformation and stereochemistry.

This compound is a chiral molecule due to the stereocenter at the second carbon of the butane (B89635) group. Single-crystal X-ray diffraction (SCXRD) is the most reliable technique for determining the absolute configuration (R or S) of a chiral, enantiomerically pure compound. wikipedia.orgcaltech.edu To perform this analysis, a high-quality single crystal of one enantiomer is required. nih.gov The diffraction experiment, particularly when using copper radiation, can resolve anomalous scattering effects, which allows for the determination of the absolute structure, often quantified by the Flack parameter. acs.org While no public crystal structure for this compound is currently available, a successful crystallographic analysis would yield its precise 3D structure and unambiguously assign its absolute configuration.

The solid-state packing of this compound molecules in a crystal lattice is governed by intermolecular interactions, primarily hydrogen bonding and van der Waals forces. The secondary amine group (-NH-) is a key functional group, acting as a hydrogen bond donor. Potential hydrogen bond acceptors within the molecule are the nitrogen atom's lone pair of electrons and the fluorine atom.

N-H···N Hydrogen Bonds: This is a common and relatively strong hydrogen bonding motif in secondary amines, which could lead to the formation of intermolecular chains or dimers, significantly influencing the crystal packing.

N-H···F Hydrogen Bonds: The fluorine atom, while highly electronegative, is generally considered a weak hydrogen bond acceptor. nih.govresearchgate.net However, in the absence of stronger acceptors, or due to steric constraints, N-H···F interactions can play a role in stabilizing the crystal structure. ucla.edunih.gov The presence of the ortho-fluorine might also facilitate intramolecular N-H···F interactions, which would influence the molecule's preferred conformation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. thermofisher.com These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its distinct structural components: the secondary amine, the sec-butyl group, and the ortho-fluorobenzyl group.

N-H Vibrations: As a secondary amine, a single, relatively weak N-H stretching (ν) band is expected in the 3350–3310 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com An N-H wagging (ω) band, which is often broad and strong, would appear in the 910–665 cm⁻¹ range. orgchemboulder.com

C-H Vibrations: Aliphatic C-H stretching from the sec-butyl and methylene (B1212753) groups will appear in the 3000–2850 cm⁻¹ range. Aromatic C-H stretching from the benzene (B151609) ring will be observed just above 3000 cm⁻¹.

C-N Vibrations: The C-N stretching (ν) vibration for an aliphatic amine attached to a benzyl group is expected in the 1250–1020 cm⁻¹ region. orgchemboulder.comaip.org

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically produce a series of bands in the 1600–1450 cm⁻¹ region.

C-F Vibrations: The C-F stretching (ν) vibration for a fluorinated aromatic compound is a strong band, typically found in the 1300–1100 cm⁻¹ region. aip.orgaip.org

The precise positions and intensities of these bands can provide conformational information and confirm the presence of all key functional groups within the molecule. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch (ν) | Secondary Amine | 3350 - 3310 | Weak-Medium | Weak |

| Aromatic C-H Stretch (ν) | Benzene Ring | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch (ν) | -CH₃, -CH₂, -CH- | 3000 - 2850 | Strong | Strong |

| Aromatic C=C Stretch (ν) | Benzene Ring | 1610 - 1580, 1500 - 1450 | Medium-Strong | Strong |

| C-F Stretch (ν) | Aryl Fluoride | 1300 - 1100 | Strong | Medium |

| C-N Stretch (ν) | Alkyl-Aryl Amine | 1250 - 1020 | Medium | Weak-Medium |

| N-H Wag (ω) | Secondary Amine | 910 - 665 | Strong, Broad | Weak |

| Aromatic C-H Out-of-Plane Bend (γ) | ortho-disubstituted ring | ~750 | Strong | Weak |

Advanced Spectroscopic and Structural Elucidation of N 2 Fluorobenzyl Butan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure and conformational dynamics of N-(2-fluorobenzyl)butan-2-amine in solution.

High-Field ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Due to the absence of experimentally acquired spectra for this compound in publicly available databases, the following chemical shift and coupling constant assignments are predicted based on established principles of NMR spectroscopy and by analogy to structurally related compounds. These predictions provide a foundational understanding of the expected NMR spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons of the 2-fluorobenzyl group will appear in the aromatic region, typically between 7.0 and 7.5 ppm. The fluorine substitution on the benzene (B151609) ring will induce characteristic splitting patterns and chemical shift changes for the adjacent protons. The protons of the butan-2-amine moiety will be observed in the aliphatic region. The methine proton (CH) adjacent to the nitrogen will be deshielded and is expected to appear as a multiplet. The methylene (B1212753) protons of the ethyl group and the methyl protons of both the ethyl and methyl groups attached to the chiral center will also display characteristic multiplicities due to spin-spin coupling.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m | - |

| Benzyl-CH₂ | ~3.8 | s | - |

| NH | broad s | - | - |

| Butan-2-amine CH | ~2.6 | m | - |

| Butan-2-amine CH₂ | ~1.5 | m | - |

| Butan-2-amine CH₃ (ethyl) | ~0.9 | t | ~7.5 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbons of the 2-fluorobenzyl group will resonate in the aromatic region (110-165 ppm), with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The aliphatic carbons of the butan-2-amine group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-F | ~162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-H | 115-130 |

| Aromatic C-ipso | ~125 |

| Benzyl-CH₂ | ~50 |

| Butan-2-amine CH | ~55 |

| Butan-2-amine CH₂ | ~30 |

| Butan-2-amine CH₃ (ethyl) | ~10 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D NMR data and for elucidating the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network within the molecule. Cross-peaks would be expected between the methine proton and the adjacent methylene and methyl protons of the butan-2-amine moiety, confirming their connectivity. Similarly, correlations between the aromatic protons would help in assigning their specific positions on the fluorobenzyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would show a correlation peak for each C-H bond, for instance, linking the predicted ¹H signal of the benzylic CH₂ to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial in connecting the benzyl (B1604629) and butan-2-amine fragments. For example, correlations would be expected from the benzylic protons to the carbons of the aromatic ring and to the methine carbon of the butan-2-amine group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum would indicate which protons are close to each other in space, which is invaluable for determining the preferred conformation of the molecule. For instance, NOE correlations might be observed between the benzylic protons and the protons of the butan-2-amine moiety, depending on the rotational conformation around the C-N bond.

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments of the Fluorine Atom

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. researchgate.net The fluorine-19 nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. ubc.ca The chemical shift of the fluorine atom in this compound is expected to be in the typical range for fluoroaromatic compounds. The precise chemical shift will be sensitive to the electronic environment, and any changes in this environment due to conformational effects or intermolecular interactions would be reflected in the ¹⁹F NMR spectrum. Furthermore, the fluorine signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Dynamic NMR for Conformational Exchange Processes

This compound possesses several rotatable bonds, which can give rise to different conformers in solution. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide insights into the kinetics of these conformational exchange processes. For instance, restricted rotation around the C(benzyl)-N bond or the N-C(butan-2-amine) bond could lead to the observation of broadened signals or even distinct sets of signals for different conformers at low temperatures. As the temperature is increased, these signals would coalesce as the rate of conformational exchange increases. Analysis of the coalescence temperature and the line shapes of the exchanging signals can allow for the determination of the energy barriers for these rotational processes.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isomer Differentiation

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule, which can aid in its structural confirmation and differentiation from isomers.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of this compound is expected to be dominated by cleavages at bonds alpha to the nitrogen atom, a common fragmentation pathway for amines.

Predicted Major Fragmentation Pathways in EI-MS:

Alpha-cleavage: The most prominent fragmentation is anticipated to be the cleavage of the C-C bond alpha to the nitrogen on the butan-2-amine side. This would lead to the loss of an ethyl radical to form a stable iminium ion. Another possible alpha-cleavage would involve the loss of a methyl radical.

Benzylic cleavage: Cleavage of the bond between the benzyl group and the nitrogen atom can lead to the formation of the 2-fluorobenzyl cation (m/z 109).

McLafferty Rearrangement: While less common for secondary amines, a McLafferty-type rearrangement could potentially occur, involving the transfer of a gamma-hydrogen from the butyl chain to the nitrogen, followed by the elimination of a neutral alkene.

Predicted EI Mass Spectrum Fragments

| m/z | Proposed Fragment Ion |

|---|---|

| 181 | [M]⁺˙ (Molecular Ion) |

| 152 | [M - C₂H₅]⁺ |

| 166 | [M - CH₃]⁺ |

| 109 | [C₇H₆F]⁺ (2-fluorobenzyl cation) |

Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound. The CI spectrum of this compound would be expected to show a strong signal at m/z 182, corresponding to the protonated molecule.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(2,4-dichlorobenzyl)butan-2-amine |

| N-benzyl-N-(furan-2-ylmethyl)acetamide |

Computational Chemistry and Theoretical Modeling of N 2 Fluorobenzyl Butan 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(2-fluorobenzyl)butan-2-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its geometric and electronic properties. researchgate.net

Geometry optimization is performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial due to the molecule's flexibility, with several rotatable single bonds (e.g., C-N and C-C bonds). Different spatial arrangements of the atoms, or conformers, will have varying energy levels. The most stable conformer, the anti-conformation, is typically the one with the lowest potential energy. youtube.com

Disclaimer: The following data is illustrative and derived from theoretical calculations for structurally similar molecules, as specific published data for this compound is not available in the cited sources. Actual values may vary.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Lengths | C-F | 1.36 Å |

| C-N (amine) | 1.47 Å | |

| N-H | 1.02 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (aliphatic) | 1.53 - 1.54 Å | |

| Bond Angles | C-N-C | 112° |

| F-C-C (aromatic) | 118° | |

| H-N-C | 110° |

| Dihedral Angle | C-C-N-C | ~180° (for the most stable conformer) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine and nitrogen atoms. These regions are susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom makes it a primary site for interaction with electrophiles. researchgate.netbhu.ac.in

Positive Potential (Blue): Located around the hydrogen atoms, particularly the one attached to the amine group (N-H). This site is prone to nucleophilic attack. bhu.ac.in

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the amine group and the fluorophenyl ring, while the LUMO would be distributed over the aromatic ring.

Disclaimer: The following data is illustrative and based on theoretical calculations for structurally similar aromatic amines. Specific data for this compound is not available in the cited sources.

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.3 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. ulisboa.pt For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to study its dynamic behavior and interactions. bohrium.com

These simulations can reveal:

Solvation Shell: How solvent molecules arrange around the solute.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amine's N-H group and surrounding water molecules.

Conformational Changes: How the molecule's shape fluctuates in a solution over nanoseconds.

This information is critical for understanding how the compound behaves in a biological environment or as a reactant in solution.

Quantum Chemistry Calculations for Reaction Mechanisms and Transition States

Quantum chemistry calculations are essential for mapping out potential reaction pathways and identifying the high-energy transition states that must be overcome for a reaction to occur. youtube.com For a reaction involving this compound, such as N-alkylation or an acid-base reaction, these calculations can determine the energy profile of the reaction coordinate.

By locating the transition state geometry and calculating its energy, chemists can predict reaction rates and understand the mechanism at a fundamental level. For instance, in a protonation reaction, calculations would model the approach of a proton (H+) to the nitrogen atom, identifying the structure and energy of the transition state leading to the formation of the corresponding ammonium (B1175870) ion. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the chemical structure of a compound with its biological activity using statistical methods. researchgate.net For this compound, theoretical descriptors derived from its computed structure can be used as inputs for QSAR models.

These descriptors quantify various aspects of the molecule's physicochemical properties.

Disclaimer: The following data represents typical theoretical descriptors that would be calculated for a QSAR study and are not from a specific published analysis of this compound.

Table 3: Theoretical Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Constitutional | Molecular Weight | 181.25 g/mol epa.gov |

| Topological | Wiener Index | 1052 |

| Electronic | Dipole Moment | ~2.5 D |

| HOMO Energy | -5.8 eV | |

| LUMO Energy | -0.3 eV | |

| Physicochemical | LogP (octanol-water partition coefficient) | ~2.8 |

These descriptors can be used to build models that predict properties like receptor binding affinity or metabolic stability. nih.gov

Mechanistic Insights into Molecular Interactions and Pharmacophore Development Centered on N 2 Fluorobenzyl Butan 2 Amine

Role of the Amine Group in Hydrogen Bonding and Charge-Charge Interactions

The secondary amine group in N-(2-fluorobenzyl)butan-2-amine is a critical determinant of its molecular interactions. As a secondary amine, it possesses a nitrogen atom with a lone pair of electrons and a hydrogen atom, making it capable of acting as both a hydrogen bond donor and acceptor. libretexts.orgdoubtnut.com This dual functionality allows it to form hydrogen bonds with various biological targets, such as the amino acid residues of proteins. libretexts.org The strength of these hydrogen bonds is intermediate between that of alcohols and alkanes of comparable molecular weight. libretexts.org

The nitrogen atom in the amine is sp3 hybridized, resulting in a trigonal pyramidal geometry. libretexts.org This three-dimensional arrangement, along with the C-N-C bond angle of approximately 108°, influences how the molecule fits into binding pockets of receptors and enzymes. libretexts.org

Interactive Table: Properties of the Amine Group in this compound

| Property | Description | Significance in Molecular Interactions |

| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via N lone pair). libretexts.orgdoubtnut.com | Formation of directional interactions with biological targets, contributing to binding affinity and specificity. libretexts.org |

| Basicity (pKa) | The electron-withdrawing fluorine atom can modulate the pKa of the amine. researchgate.netmdpi.com | Influences the ionization state at physiological pH, which is critical for charge-charge interactions and salt bridge formation. |

| Geometry | Trigonal pyramidal geometry with sp3 hybridized nitrogen. libretexts.org | Dictates the three-dimensional shape and steric fit within a binding pocket. libretexts.org |

| Nucleophilicity | The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. | Important for certain chemical reactions and potential covalent interactions with targets. |

Stereochemical Influence of the Butan-2-amine Moiety on Chiral Recognition

The butan-2-amine moiety of this compound introduces a chiral center at the second carbon of the butyl group. This results in the existence of two enantiomers, (R)- and (S)-N-(2-fluorobenzyl)butan-2-amine. The specific three-dimensional arrangement of the substituents around this chiral carbon is a critical factor in how the molecule interacts with chiral biological macromolecules like proteins and enzymes. ulisboa.ptethernet.edu.et

Chiral recognition is a fundamental principle in pharmacology, where stereoisomers of a drug can exhibit significantly different biological activities. ulisboa.pt The differential binding of enantiomers arises from the fact that the binding sites of biological targets are themselves chiral, composed of L-amino acids. This creates a diastereomeric interaction between the chiral ligand and the chiral receptor, leading to differences in binding affinity and efficacy. researchgate.net

The stereochemistry of the butan-2-yl group dictates the spatial orientation of the substituents, which in turn affects how the molecule fits into a binding pocket. evitachem.com For instance, the relative orientation of the ethyl and methyl groups on the chiral carbon can either facilitate or hinder optimal interactions with specific amino acid residues. Molecular docking studies on related N,2-substituted cycloalkylamines have highlighted the importance of the stereochemical orientation for binding to transporters like the norepinephrine (B1679862) transporter (NET), with a preference for a trans-orientation of substituents. nih.gov The specific stereoisomer that exhibits higher potency provides valuable information about the topology of the binding site.

Fluorine Atom Effects on Molecular Recognition and Ligand Efficiency (from a theoretical/biophysical perspective)

The incorporation of a fluorine atom on the benzyl (B1604629) group of this compound has profound effects on its molecular properties and interactions, a common strategy in modern drug design. chemistryviews.org From a theoretical and biophysical standpoint, fluorine imparts several key characteristics that can enhance molecular recognition and ligand efficiency.

One of the most significant effects of fluorine is its high electronegativity, which creates a strong C-F bond and alters the local electronic environment. mdpi.com This can lead to multipolar interactions between the C-F bond and functionalities on a protein, such as the backbone carbonyl groups (C–F···C═O interactions). acs.org These interactions, though weaker than classical hydrogen bonds, can be numerous and contribute significantly to binding affinity. acs.org The strategic placement of fluorine can therefore be used to optimize interactions with a target protein. acs.org

Furthermore, fluorine substitution can influence the conformation of the molecule. The gauche effect, for instance, can favor specific rotamers, pre-organizing the ligand into a conformation that is more favorable for binding. This reduces the entropic penalty upon binding and can lead to higher affinity.

From a biophysical perspective, fluorine offers the advantage of being a useful nucleus for nuclear magnetic resonance (NMR) spectroscopy. chemistryviews.orgmdpi.com 19F NMR can be a powerful tool for studying ligand-protein interactions, as the chemical shift of the fluorine atom is highly sensitive to its local environment. chemistryviews.org This allows for the detection of binding and the characterization of the binding site without the need for crystallographic studies. chemistryviews.org Fluorine can also increase the lipophilicity of a molecule in certain contexts, which can enhance its ability to cross cell membranes and reach its target. mdpi.com However, the effect of fluorine on lipophilicity is complex and context-dependent.

Interactive Table: Theoretical and Biophysical Effects of Fluorine in this compound

| Effect | Description | Consequence for Molecular Recognition & Ligand Efficiency |

| Electronegativity | Fluorine is the most electronegative element, creating a polarized C-F bond. mdpi.com | Can lead to favorable multipolar interactions with the protein backbone, enhancing binding affinity. acs.org Modulates the pKa of nearby functional groups like amines. researchgate.netmdpi.com |

| Conformational Effects | Can influence the preferred conformation of the molecule through steric and electronic effects (e.g., gauche effect). | Pre-organizes the ligand for binding, reducing the entropic penalty and increasing affinity. |

| Lipophilicity | Can increase lipophilicity, aiding in membrane permeability. mdpi.com | Can improve the pharmacokinetic properties of the molecule. |

| Metabolic Stability | The strong C-F bond is resistant to metabolic cleavage. mdpi.commdpi.com | Can block sites of metabolism, increasing the half-life of the compound. |

| 19F NMR Probe | The fluorine nucleus is a sensitive probe for NMR studies. chemistryviews.orgmdpi.com | Allows for the direct observation of ligand binding and characterization of the binding environment. chemistryviews.org |

Elucidation of Binding Mechanisms at a Molecular Level (e.g., enzyme inhibition principles, receptor binding motifs)

The binding mechanism of this compound to its biological target, whether an enzyme or a receptor, is a multifactorial process governed by a combination of the interactions discussed previously. For enzyme inhibition, the compound could act as a competitive, non-competitive, or uncompetitive inhibitor. Given its structural features, it is plausible that it could be a competitive inhibitor, binding to the active site and preventing the natural substrate from binding.

At the molecular level, the binding would involve a precise set of interactions:

Hydrogen bonds: The secondary amine can form hydrogen bonds with polar residues such as serine, threonine, or the peptide backbone. libretexts.org

Hydrophobic interactions: The benzyl ring and the butyl group can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket.

Aromatic interactions: The fluorinated phenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen bonds: The fluorine atom, under certain geometric conditions, can act as a halogen bond acceptor, interacting with electron-rich atoms. acs.org

Development of Molecular Probes and Chemical Tools Based on the this compound Scaffold

The this compound scaffold represents a valuable starting point for the development of molecular probes and chemical tools to investigate biological systems. whiterose.ac.uk A molecular probe is a molecule used to study other molecules or structures. The inherent properties of this scaffold make it amenable to modification for such purposes.

For example, the presence of the amine group allows for the attachment of various reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly altering the core structure responsible for binding. This would enable the visualization of the target protein in cells or tissues through fluorescence microscopy or the isolation of the target protein through affinity purification. The development of fluorescent ligands based on scaffolds with similar amine cores has been successful in creating high-affinity probes for studying receptors like the sigma receptors. acs.org

Furthermore, the scaffold can be modified to create photoaffinity labels. By incorporating a photolabile group, the probe can be covalently cross-linked to its binding partner upon irradiation with light. This allows for the irreversible labeling and subsequent identification of the target protein.

The synthetic tractability of the this compound scaffold allows for the creation of a library of derivatives with systematic variations. whiterose.ac.uk This library can be used to perform structure-activity relationship (SAR) studies, which are crucial for understanding the pharmacophore and for optimizing the potency and selectivity of lead compounds.

Advanced Analytical Methodologies for Characterization of N 2 Fluorobenzyl Butan 2 Amine and Its Derivatives

Chromatographic Separations for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone of modern analytical chemistry for the separation and identification of volatile and non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the purity assessment and analysis of N-(2-fluorobenzyl)butan-2-amine in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a preferred method for the analysis of volatile and thermally stable compounds like this compound. umich.edu The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the eluted compounds are ionized, typically by electron ionization (EI), and the resulting fragments are analyzed by a mass spectrometer to generate a unique mass spectrum that serves as a chemical fingerprint. researchgate.net

The analysis of phenethylamine (B48288) analogues is frequently performed using GC-MS. researchgate.net However, the EI mass spectra of regioisomeric compounds can be virtually identical, making differentiation challenging. researchgate.net For instance, the analysis of isomeric fluorobenzylamines, a structural component of the target molecule, by GC-MS confirmed the identity of the desired compounds while also revealing various impurities. waters.com In some cases, derivatization is employed to improve chromatographic behavior and mass spectral characteristics. umich.edu

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is invaluable for analyzing compounds that are not suitable for GC-MS due to low volatility or thermal instability. LC separates compounds in a liquid mobile phase using a stationary phase packed in a column. The eluent is then introduced into a mass spectrometer, typically using soft ionization techniques like electrospray ionization (ESI), which minimizes fragmentation and often preserves the molecular ion. nih.govunipd.it

LC-MS/MS, or tandem mass spectrometry, enhances selectivity and is particularly useful for complex mixtures. nih.gov This technique involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions. This provides a higher degree of structural information and confident identification. nih.govunipd.it Methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a tandem quadrupole mass spectrometer (TQD) have been developed for the detection of hundreds of novel psychoactive substances, demonstrating the power of this approach. unipd.it

Table 1: Exemplary Chromatographic Conditions for Amine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Instrument | Varian 3400 CX Gas Chromatograph | HP6890 Gas Chromatograph |

| Column | DB1 fused silica (B1680970) capillary (30 m x 0.32 mm, 0.25 µm film) | J & W Scientific DB5-MS (15 m x 0.53 mm ID) |

| Carrier Gas | Helium | Helium (1 mL/min) |

| Temperature Program | 80°C (1 min), then 15°C/min to 280°C (hold 15 min) | 150°C (2 mins), then 50°C/min to 250°C (hold 4 mins) |

| Injector Temperature | 280°C | Split/splitless injector |

| Detector | Finnigan TSQ 70 Mass Spectrometer | GCT Orthogonal Time-of-Flight (TOF) MS |

| Ionization Mode | Electron Ionization (EI) | EI and Chemical Ionization (CI) |

| Parameter | Condition |

|---|---|

| Instrument | Waters Acquity UHPLC with Xevo TQD MS |

| Column | Acquity UPLC® HSS C18 (1.8 µm, 2.1 x 150 mm) |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724) (containing formic acid and ammonium (B1175870) formate) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Chiral Resolution Techniques for Enantiomeric Separation and Purity Determination

This compound possesses a chiral center at the second carbon of the butane (B89635) chain, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R- and S-enantiomers). Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial. tcichemicals.com

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. tcichemicals.com This is commonly achieved using chromatographic or electrophoretic techniques that employ a chiral selector, which interacts differently with each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and effective method for enantiomeric separation. mdpi.com This technique utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral compound. The differential interaction between the enantiomers in the sample and the CSP leads to different retention times, allowing for their separation and quantification. google.com

For amine-containing compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. frontiersin.orgdundee.ac.uk For example, studies on synthetic cannabinoids with chiral amide moieties have successfully used Lux® Amylose-1 and Lux® i-Cellulose-5 columns to achieve excellent enantiomeric resolution (Rs ≥ 1.99). frontiersin.orgdundee.ac.uk The development of a chiral HPLC method can confirm the enantiomeric purity of a synthesized standard or determine the enantiomeric ratio in a seized sample. frontiersin.org

Chiral Capillary Electrophoresis (CE):

Capillary electrophoresis has emerged as a powerful alternative for chiral separations. scispace.com In chiral CE, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities under the applied electric field, leading to their separation. This method has been successfully applied to resolve the enantiomers of 136 different novel psychoactive substances, including various amphetamine and cathinone (B1664624) derivatives. scispace.com

Table 2: Chiral HPLC Separation Parameters for Structurally Related Compounds frontiersin.orgdundee.ac.uk

| Parameter | Condition |

|---|---|

| System | HPLC with Photodiode Array (PDA) Detector |

| Chiral Stationary Phase (CSP) | Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] or Lux® i-Cellulose-5 |

| Separation Mode | Isocratic |

| Achieved Resolution (Rs) | ≥ 1.99 |

| Application | Enantiomeric separation of synthetic cannabinoids with terminal ester or amide moieties |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques refer to the coupling of a separation method with one or more spectroscopic detection techniques, providing a multidimensional analytical approach. nih.gov While GC-MS and LC-MS are the most common examples, more advanced hyphenations offer deeper structural insights, essential for the comprehensive characterization of novel compounds like this compound.

The limitations of standard EI-MS in differentiating isomers have driven the development of more advanced MS-based approaches. researchgate.net These include:

Tandem Mass Spectrometry (MS/MS): As mentioned previously, techniques like LC-MS/MS provide enhanced specificity by analyzing the fragmentation patterns of a selected precursor ion. This is invaluable for distinguishing between positional isomers where the primary mass spectra are similar. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers provide exact mass measurements with high accuracy. waters.comscispace.com This allows for the determination of the elemental composition of a molecule and its fragments, which is a powerful tool for confirming the identity of an unknown compound and differentiating it from others with the same nominal mass. waters.com

Alternative Ionization Methods: Techniques like chemical ionization (CI) or cold electron ionization (Cold EI) are softer ionization methods that can increase the relative intensity of the molecular ion. researchgate.net This is particularly useful for labile compounds where the molecular ion might be weak or absent in a standard EI spectrum, making molecular weight determination more reliable. researchgate.net

The combination of high-resolution separation (e.g., UHPLC or capillary GC) with HRMS/MS represents a state-of-the-art approach for the complete characterization of novel psychoactive substances, ensuring the highest level of confidence in their identification. scispace.com

Future Research Directions and Emerging Applications of N 2 Fluorobenzyl Butan 2 Amine

Application of Artificial Intelligence and Machine Learning in Rational Design of N-(2-fluorobenzyl)butan-2-amine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and materials science, offering powerful tools for the rational design of novel molecules. zenodo.org These computational approaches can predict the physicochemical properties, biological activities, and synthetic accessibility of hypothetical compounds, thereby accelerating the design-build-test-learn cycle. chemrxiv.org

For this compound, AI and ML could be employed to explore its vast potential chemical space. Generative models, a subset of deep learning, can propose novel derivatives by modifying the core structure. nih.gov These models learn from large databases of known bioactive molecules to generate new structures that are likely to interact with specific biological targets. nih.gov Subsequently, predictive ML algorithms can screen these virtual derivatives for desirable properties such as target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This in silico screening process significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Table 1: Hypothetical AI/ML-Based Virtual Screening of this compound Derivatives

| Derivative ID | Modification | Predicted Target Affinity (Ki, nM) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk (Scale 1-5) |

|---|---|---|---|---|

| Parent | This compound | - | - | - |

| DERIV-001 | Add 4-OH to benzyl (B1604629) ring | 150 | 65 | 2 |

| DERIV-002 | Replace sec-butyl with isobutyl | 220 | 70 | 1 |

| DERIV-003 | Add 5-Cl to benzyl ring | 85 | 55 | 3 |

| DERIV-004 | N-dealkylation (butan-2-amine) | 500+ | 80 | 1 |

| DERIV-005 | Replace fluoro with chloro | 180 | 60 | 2 |

Exploration of this compound as a Building Block in Complex Molecular Architectures

The structural features of this compound—a secondary amine, a fluorinated aromatic ring, and a chiral sec-butyl group—make it a valuable building block, or synthon, for organic synthesis. Secondary amines are crucial intermediates in the synthesis of pharmaceuticals and other high-value chemicals. x-chemrx.comacs.org

The nucleophilic nitrogen atom of the secondary amine can participate in a variety of bond-forming reactions. ncert.nic.in For instance, it can undergo N-alkylation to introduce further complexity or be acylated to form amides, which are among the most common functional groups in medicinal chemistry. nih.govlibretexts.org The 2-fluorobenzyl group can influence the molecule's conformation and electronic properties, and the fluorine atom itself can engage in specific interactions, such as hydrogen bonding or halogen bonding, which can be critical for molecular recognition at a biological target. Furthermore, the aromatic ring provides a site for electrophilic substitution reactions, allowing for the introduction of additional functional groups to modulate the molecule's properties.

Table 2: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagent/Catalyst | Product Class | Potential Application |

|---|---|---|---|

| Acylation | Acyl Chloride, Pyridine | Amides | Pharmaceutical synthesis ncert.nic.innih.gov |

| Reductive Amination | Ketone/Aldehyde, Reducing Agent | Tertiary Amines | Agrochemicals, Catalysts |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | Triarylamines/Diarylamines | Materials Science, Organic Electronics |

| Mannich Reaction | Formaldehyde, Carbonyl Compound | β-Amino Carbonyls | Complex natural product synthesis |

Advancements in High-Throughput Synthesis and Screening of Related Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against a specific biological target. azolifesciences.com When combined with automated and parallel synthesis techniques, HTS allows for the efficient exploration of structure-activity relationships (SAR) within a chemical series. pharmtech.com

A library of derivatives based on the this compound scaffold could be synthesized using automated platforms. These methods would systematically vary the substituents on both the benzyl ring and the N-alkyl group. The resulting library of compounds would then be subjected to HTS assays to identify "hits"—compounds that exhibit a desired biological activity. acs.org HTS can be performed in various formats, including biochemical assays that measure the inhibition of a specific enzyme or cell-based assays that assess a compound's effect on a cellular phenotype. nih.gov Emerging HTS technologies, such as affinity selection mass spectrometry (ASMS), allow for label-free screening and can be applied to a broad spectrum of targets. pharmtech.com

Table 3: Hypothetical High-Throughput Screening (HTS) Workflow for this compound Analogs

| Step | Action | Technology | Purpose |

|---|---|---|---|

| 1. Library Generation | Parallel synthesis of 10,000 unique analogs. | Automated liquid handlers, microscale reactors. | Create a diverse chemical library based on the core scaffold. |

| 2. Primary Screen | Test all compounds at a single concentration (e.g., 10 µM) against a target enzyme. | 384- or 1536-well plates, fluorescence-based assay. | Identify initial "hit" compounds with significant activity. |

| 3. Hit Confirmation | Re-test initial hits in quadruplicate to confirm activity. | Same as primary screen. | Eliminate false positives from the initial screen. nih.gov |

| 4. Dose-Response Analysis | Test confirmed hits across a range of concentrations. | Automated plate readers. | Determine potency (e.g., IC50) and efficacy of the active compounds. |

| 5. Secondary/Counter Screen | Test potent hits in a cell-based assay or against related targets. | Cell imaging, alternative biochemical assays. | Assess cellular activity and selectivity. |

Methodological Innovations in Studying Amine Reactivity and Interactions

A deep understanding of a molecule's reactivity and intermolecular interactions is fundamental to predicting its behavior in biological and chemical systems. The reactivity of the nitrogen atom in this compound is influenced by both steric and electronic factors. The bulky sec-butyl group creates steric hindrance around the nitrogen, potentially modulating its nucleophilicity compared to less hindered amines. researchgate.net

Modern methods are providing unprecedented insight into these properties. Computational chemistry, for example, allows for the calculation of properties like pKa, nitrogen atom charge density, and steric accessibility. researchgate.netijrpr.com These theoretical studies can complement experimental data and guide synthetic design. ijrpr.com

Experimentally, the kinetics of amine reactions can be precisely measured to quantify nucleophilicity. researchgate.net Advanced spectroscopic techniques, such as specialized infrared spectroscopy, can be used to directly observe and characterize the non-covalent interactions between amines and other molecules, like CO2 or biological macromolecules. nih.gov These studies are crucial for understanding how derivatives of this compound might bind to a target protein or behave in various solvent environments. mdpi.com

Table 4: Comparison of Methodologies for Studying Amine Reactivity

| Property | Classical Method | Modern/Innovative Method | Advantage of Modern Method |

|---|---|---|---|

| Basicity | Titration | Computational pKa Prediction | Rapid, provides insight into electronic structure. |

| Nucleophilicity | Product yield analysis in standardized reactions. | Kinetic studies with electrophiles; Mayr's nucleophilicity scale. researchgate.net | Provides quantitative rate constants, allowing for direct comparison across different amines. |

| Steric Hindrance | Comparison of reaction rates with bulky reagents. | X-ray crystallography; computational modeling (e.g., steric maps). | Provides precise 3D structural data and quantitative measures of steric bulk. |

| Intermolecular Interactions | Bulk property measurements (e.g., solubility). | 2D NMR (NOESY); Infrared Spectroscopy of molecular complexes. nih.gov | Directly probes specific atom-to-atom interactions and hydrogen bonding. |

Q & A

Basic Research Question

- 1H NMR : Key signals include the benzylic methylene protons (δ 3.7–4.1 ppm, split due to coupling with fluorine) and the butan-2-amine methyl group (δ 1.0–1.2 ppm). Fluorine-induced splitting complicates integration; use 19F-decoupled NMR to clarify .

- 13C NMR : The fluorinated aromatic carbons (C-F, δ 115–125 ppm) and tertiary amine carbon (δ 45–50 ppm) confirm connectivity.

- IR : N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) validate functional groups.

For overlapping signals, employ 2D techniques (HSQC, COSY) or deuterated solvents (CDCl₃) to enhance resolution.

How should researchers address contradictory reports on the biological activity of this compound in receptor binding assays?

Advanced Research Question

Conflicting data may arise from variations in assay conditions (e.g., pH, solvent) or receptor isoforms. To resolve discrepancies:

- Standardize assays : Use identical buffer systems (e.g., PBS at pH 7.4) and eliminate DMSO >1% to avoid solvent interference.

- Validate receptor specificity : Employ knockout cell lines or competitive binding with known ligands (e.g., histamine H1/H4 antagonists) .

- Dose-response curves : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects.

Cross-reference findings with computational docking studies (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .

What experimental strategies can elucidate the mechanism of action of this compound in modulating neurotransmitter systems?

Advanced Research Question

- Receptor profiling : Screen against a panel of GPCRs (e.g., serotonin 5-HT2A, dopamine D2) using radioligand displacement assays .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors.

- In silico modeling : Map electrostatic potential surfaces to identify interactions between the fluorobenzyl group and receptor hydrophobic pockets .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, which impacts bioavailability .

How can researchers evaluate the stability of this compound under varying storage and experimental conditions?

Advanced Research Question

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for aryl amines).

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproducts (e.g., defluorinated derivatives).

- pH-dependent hydrolysis : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS. Amine protonation at low pH enhances solubility but may accelerate degradation.

What chromatographic methods are optimal for separating enantiomers of this compound?

Advanced Research Question

The chiral center at the butan-2-amine position necessitates enantiomeric resolution:

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB) and a hexane/isopropanol mobile phase (90:10 v/v).

- Capillary electrophoresis : Employ cyclodextrin-based chiral selectors (e.g., sulfobutyl ether-β-CD) at pH 9.0.

- Crystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and analyze via X-ray diffraction .

How can researchers mitigate solubility limitations of this compound in aqueous systems for in vitro studies?

Advanced Research Question

- Salt formation : Convert to hydrochloride salt (e.g., using HCl gas in diethyl ether) to enhance water solubility .

- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at ≤0.1% to maintain cell viability.

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in biological assays.

What strategies are recommended for studying the metabolic pathways of this compound in preclinical models?

Advanced Research Question

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor; identify metabolites via UPLC-QTOF-MS .

- Isotopic labeling : Synthesize deuterated analogs (e.g., [D₃]-butan-2-amine) to track metabolic fate.

- In vivo studies : Administer to rodents and collect plasma/bile for metabolite profiling. Key pathways include N-dealkylation and fluorobenzyl hydroxylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.